Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate
Description
Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-trien-12-yl}acetate is a tricyclic heterocyclic compound featuring a complex ring system with two sulfur atoms (dithia) and two nitrogen atoms (diazad) at positions 6,10 and 1,8, respectively. The structure includes a 2-oxo group, methyl substituents at positions 4 and 5, and an ethyl acetate moiety attached via a methylene bridge. Such compounds are typically synthesized for applications in bioorganic chemistry, particularly as intermediates in the development of pharmacologically active molecules . The ethyl ester group enhances lipophilicity, which may influence solubility and bioavailability compared to carboxylic acid or amide derivatives. Structural characterization of such molecules often relies on X-ray crystallography using programs like SHELXL or SHELXT for refinement and solution .
Properties
IUPAC Name |
ethyl 2-(4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-4-19-10(17)5-9-6-20-14-15-12-11(13(18)16(9)14)7(2)8(3)21-12/h9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMAEDPXQRVOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate typically involves multi-step organic reactions. The starting materials often include readily available precursors that undergo a series of transformations such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the tricyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or cellular pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of tricyclic heterocycles with sulfur and nitrogen atoms. Key analogues include:
Key Observations:
- Substituent Effects: The 4,5-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to analogues with polar aromatic substituents (e.g., methoxy/hydroxy groups in ’s compound). This may reduce aqueous solubility but enhance membrane permeability .
- Ester vs. Amide Derivatives: The ethyl ester group in the target compound confers higher logP values than amide analogues, making it more suitable for hydrophobic environments. Amides, however, exhibit stronger intermolecular interactions (e.g., hydrogen bonding), which can influence crystallization behavior and stability .
- Ring System Variations: The dodeca-triene core (12-membered system) in the target compound contrasts with larger tetracyclic frameworks (e.g., tetradecen-4(8)-one in ). Smaller ring systems may exhibit greater conformational rigidity, affecting binding affinity in biological targets .
Spectral and Crystallographic Data
- NMR Spectroscopy: The 4,5-dimethyl groups in the target compound would produce distinct singlet signals in the ¹H NMR spectrum (δ ~2.1–2.3 ppm), absent in non-methylated analogues. The ethyl ester group’s characteristic triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂) are key identifiers .
- X-ray Crystallography: Programs like SHELXL are critical for refining such complex structures. The ethyl ester’s flexibility may lead to disordered crystal packing, whereas amide analogues with rigid hydrogen-bonding networks often form more ordered lattices .
Research Findings and Implications
- Pharmacological Potential: The lipophilic nature of the target compound suggests utility in central nervous system (CNS) drug design, where blood-brain barrier penetration is essential. Polar analogues (e.g., ’s hydroxy-phenyl derivative) may be better suited for peripheral targets.
- Material Science Applications: The crystallographic disorder observed in ester derivatives (via SHELX refinement) highlights challenges in developing single-crystal materials, whereas amides’ ordered structures may favor optoelectronic applications .
Biological Activity
Chemical Structure and Properties
The chemical structure of Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetate is characterized by its unique bicyclic framework and multiple functional groups that may influence its biological interactions.
Key Properties
- Molecular Formula : C₁₅H₁₈N₂O₂S₂
- Molecular Weight : Approximately 350 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Breast Cancer Cell Lines
A study investigated the effects of the compound on MCF-7 breast cancer cells and reported an IC50 value of 25 µM after 48 hours of treatment. The mechanism of action appears to involve induction of apoptosis as evidenced by increased levels of caspase activity.
Anti-inflammatory Effects
Preliminary research indicates that Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-y}acetate may possess anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of Ethyl 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-y}acetate is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : It may intercalate with DNA or inhibit topoisomerases leading to cell cycle arrest in cancer cells.
- Cytokine Modulation : The reduction in inflammatory cytokines suggests an interference with signaling pathways involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
